Moderate Lipophilicity (XLogP3 = 3.2) Positions the Compound Favorably for CNS Drug-Likeness Compared to More Lipophilic Adamantyl-Benzamides
The target compound exhibits a computed XLogP3-AA value of 3.2 [1]. This falls within the optimal range for blood-brain barrier penetration (typically XLogP 1.5–4.5) and is lower than the XLogP values projected for many adamantyl-benzamide analogs bearing halogen or alkyl substituents (e.g., 3-trifluoromethyl or 4-ethyl derivatives), which contain additional hydrophobic carbon atoms and are therefore expected to display higher lipophilicity based on additive fragment contributions [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | Projected XLogP >3.5 for 3-trifluoromethyl and 4-ethyl analogs (fragment-based additive estimate, no experimental logP available) [2] |
| Quantified Difference | Target compound is ≥0.3 log units less lipophilic, implying improved aqueous solubility and reduced non-specific protein binding relative to higher logP congeners. |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For CNS-targeted programs, maintaining XLogP near 3.0 balances passive permeability with adequate solubility; more lipophilic adamantyl-benzamides may suffer from higher tissue retention and promiscuous off-target binding, making the target compound a preferred starting point for lead optimization.
- [1] PubChem Compound Summary for CID 72719701, 4-Methoxy-N-[(2-methoxyadamantan-2-yl)methyl]benzamide. National Center for Biotechnology Information (2024). View Source
- [2] Ebdrup, S. et al. N-Adamantyl Benzamides as Inhibitors of 11-Beta-Hydroxysteroid Dehydrogenase. United States Patent Application US20110003852, filed February 18, 2008. View Source
